molecular formula C12H15NO B8729031 2-Phenyl-1-pyrrolidin-1-ylethanone

2-Phenyl-1-pyrrolidin-1-ylethanone

Cat. No. B8729031
M. Wt: 189.25 g/mol
InChI Key: UAXRBOBBVNXGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-pyrrolidin-1-ylethanone is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-1-pyrrolidin-1-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1-pyrrolidin-1-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-phenyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H15NO/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

UAXRBOBBVNXGMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 125.3 mg of (S)-3-[(R)-1-(naphthalen-1-yl)ethylamino]pyrrolidine dihydrochloride in 5 ml of DMF were added 81.6 mg of (3-trifluoromethyl)phenylacetic acid, 84.3 mg of 1-[3-(dimethylaminopropyl)]-3-ethylcarbodiimide hydrochloride, 67.3 mg of 1-hydroxybenzotriazole, and 153 μl of triethylamine, and the reaction mixture was stirred at room temperature for 16 hours. To the reaction mixture were added a saturated aqueous sodium bicarbonate solution and ethyl acetate, the mixture was stirred and the liquids were separated. The organic layer was washed with water and then dried, the solvent was evaporated, and the residue was purified by thin layer silica gel chromatography (chloroform:methanol=19:1) to obtain 145.7 mg of (S)-3-[(R)-(naphthalen-1-yl)ethylamino]-1 -3-trifluoromethyl)phenylacetylpyrrolidine (Example 5.017 in the following Table C).
Name
(S)-3-[(R)-1-(naphthalen-1-yl)ethylamino]pyrrolidine dihydrochloride
Quantity
125.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
(3-trifluoromethyl)phenylacetic acid
Quantity
81.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-[3-(dimethylaminopropyl)]-3-ethylcarbodiimide hydrochloride
Quantity
84.3 mg
Type
reactant
Reaction Step One
Quantity
67.3 mg
Type
reactant
Reaction Step One
Quantity
153 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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